molecular formula C21H26N4O3 B2614224 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-79-3

5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2614224
CAS No.: 921513-79-3
M. Wt: 382.464
InChI Key: SYUUKBGGMNXJLA-UHFFFAOYSA-N
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Description

This compound, 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a high-affinity enzyme for cyclic guanosine monophosphate (cGMP), a critical secondary messenger involved in numerous intracellular signaling pathways. By inhibiting PDE9A, this compound elevates cGMP levels in cells, which is a key mechanism for modulating neuronal plasticity, synaptic transmission, and vascular tone. Its primary research value lies in the investigation of central nervous system (CNS) disorders; it has been studied in preclinical models for its potential to enhance cognitive function and is a valuable tool for probing the role of the cGMP pathway in conditions like Alzheimer's disease and other dementias. Furthermore, due to the role of cGMP in cardiovascular function, this inhibitor also serves as a pharmacological probe for researching conditions such as heart failure and pulmonary hypertension. The specific structural features, including the pyrazolopyridine core and the isopropyloxypropyl carboxamide side chain, are designed to confer high selectivity for PDE9 over other PDE families, making it an essential compound for delineating the specific biological functions of this enzyme target. Researchers utilize this molecule to explore novel therapeutic strategies and to further understand the complex signaling networks governed by cGMP. Source on PDE9 inhibition and cognitive function Source on PDE targets in drug discovery

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-4-24-13-17(20(26)22-11-8-12-28-15(2)3)19-18(14-24)21(27)25(23-19)16-9-6-5-7-10-16/h5-7,9-10,13-15H,4,8,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUUKBGGMNXJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.

    Attachment of the propan-2-yloxypropyl side chain: This step involves the reaction of the pyrazolo[4,3-c]pyridine core with a suitable alkylating agent, such as 3-(propan-2-yloxy)propyl halide, under basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolo[4,3-c]pyridine core or side chains.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, which are recognized for their diverse biological activities. Its unique structure makes it a promising candidate for drug development targeting multiple diseases.

Potential Drug Development

  • Lead Compound : The compound can serve as a lead structure for synthesizing new pharmaceuticals aimed at treating conditions such as cancer, inflammation, and infectious diseases.
  • Target Identification : Its mechanism of action involves interactions with specific molecular targets like enzymes and receptors, making it suitable for exploring new therapeutic pathways.

Biological Activities

Research has indicated that 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that compounds similar to this derivative can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance:

  • Inhibition of COX Enzymes : Some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines:

  • Cell Proliferation Inhibition : Research indicates that it can block proliferation and induce apoptosis in cancer cells such as K562 and MCF-7.

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties:

  • Activity Against Pathogens : It has shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli.

Chemical Biology Applications

This compound can be utilized as a probe in chemical biology studies:

  • Pathway Analysis : The compound can help elucidate biological pathways by serving as a molecular probe to study enzyme interactions and receptor signaling.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in industrial chemistry:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of other complex organic molecules and materials due to its versatile reactivity.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryLead compound for drug development targeting cancer and inflammation
Biological ActivityAnti-inflammatory, anticancer, and antimicrobial properties
Chemical BiologyProbe for studying biological pathways
Industrial ChemistrySynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physical properties of the target compound and its analogs:

Compound (CAS or Identifier) R (5-position) Amide/Ester Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Ethyl 3-(propan-2-yloxy)propyl C₂₂H₂₆N₄O₃ 406.47 Not reported Not given
N-(4-ethoxyphenyl)-5-ethyl analog Ethyl 4-ethoxyphenyl C₂₃H₂₂N₄O₃ 402.45 Not reported Not given
3,5-Dihydro-N-(2-methoxyethyl) Propyl 2-methoxyethyl C₁₉H₂₂N₄O₃ 354.40 Not reported Not given
Ethyl ester (6c) Propyl Ethyl ester C₁₈H₁₉N₃O₃ 325.36 212–214 89
Quinolinyl ester (7f) Quinolin-3-yl Ethyl ester C₂₄H₁₈N₄O₃ 410.42 248–251 84

Substituent Effects on Physical Properties

  • 5-Position Substitution: The ethyl group at the 5-position in the target compound contrasts with the propyl group in compound 6c and the quinolin-3-yl group in 7f . Bulkier substituents (e.g., quinolin-3-yl) correlate with higher melting points (248–251°C for 7f vs. 212–214°C for 6c), likely due to increased π-π stacking or van der Waals interactions .
  • Amide vs. Ester Functionalization :

    • Carboxamide derivatives (e.g., target compound, CAS 923233-41-4 ) generally exhibit higher molecular weights and altered solubility profiles compared to ester analogs (e.g., 6c, 7f). Esters are typically more hydrolytically labile, whereas carboxamides offer greater metabolic stability .
  • Amide Nitrogen Substituents: The 3-(propan-2-yloxy)propyl group in the target compound introduces a branched ether chain, differing from the 4-ethoxyphenyl (CAS 923682-25-1 ) or 2-methoxyethyl (CAS 923233-41-4 ) substituents. Branched chains may reduce crystallinity and enhance solubility in nonpolar solvents compared to linear or aromatic groups.

Implications for Drug Design

While pharmacological data are absent in the provided evidence, structural trends suggest:

Carboxamide vs. Ester : Carboxamides (target compound) may offer better metabolic stability than esters (6c, 7f), critical for oral bioavailability.

Ether Chain Branching : The branched ether in the target compound could enhance solubility in lipid-rich environments compared to simpler alkyl or aryl substituents (e.g., 4-ethoxyphenyl).

Biological Activity

5-Ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel compound within the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a pyrazolo[4,3-c]pyridine core with various functional groups that contribute to its biological properties. The presence of an ethyl group and a propan-2-yloxy substituent enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling cascades.
  • DNA Intercalation : It has the potential to intercalate into DNA, affecting gene expression and cellular proliferation.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds from this class have shown activity against ESKAPE pathogens—bacteria notorious for their multidrug resistance. The minimum inhibitory concentrations (MICs) for selected compounds demonstrate their potential as antibiotic agents.

Compound NameMIC (µg/mL)Target Pathogen
Compound A32Staphylococcus aureus
Compound B16Klebsiella pneumoniae
Compound C8Acinetobacter baumannii

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer properties of similar pyrazolo derivatives. The results indicated that these compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The results showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • In Vitro Studies : Exhibited significant activity against various cancer cell lines with IC50 values in the low micromolar range.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound compared to controls.

Q & A

Q. What are the established synthetic routes for 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For analogous pyrazolo-pyridine derivatives, refluxing with acetic acid/acetic anhydride mixtures and sodium acetate as a catalyst under controlled conditions (8–10 hours) has been effective. For example, describes a similar protocol:

  • Key Steps :
    • Condensation of a pyrimidine precursor with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid.
    • Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation.
    • Yield : ~78% after optimization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD) : Essential for determining crystal packing, dihedral angles between fused rings, and hydrogen-bonding networks (e.g., C–H···O interactions in , which stabilize chain formation along the c-axis) .

  • NMR/FT-IR : Used to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent connectivity.

  • Data Table : Example XRD parameters from :

    ParameterValue
    Space groupP2₁2₁2₁
    Unit cell (Å)a = 10.23, b = 12.45, c = 15.67
    Density (g/cm³)1.372

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Variables to Test :
    • Solvent Systems : Ethanol/glacial acetic acid mixtures improve solubility of intermediates ().
    • Catalysts : Sodium acetate vs. piperidine () for pH-dependent cyclization efficiency.
    • Temperature : Prolonged reflux (>10 hours) may increase byproduct formation; monitor via TLC .
  • Case Study : achieved 78% yield using LiOH·H₂O for deprotection, highlighting the role of base selection in carbamate removal .

Q. How do computational methods aid in predicting reactivity or stability?

Methodological Answer:

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA can model transition states for cyclization steps. ’s ICReDD approach integrates reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity effects on activation energy) .
  • Molecular Dynamics (MD) : Simulate crystal packing to predict stability, leveraging XRD data from to validate force fields .

Q. How to resolve discrepancies in reported structural data for pyrazolo-pyridine analogs?

Methodological Answer:

  • Comparative Analysis : Cross-reference XRD parameters (e.g., dihedral angles, bond lengths) from multiple studies. For example, and report dihedral angles of 80.94° vs. 76.2° for similar fused rings, attributed to substituent effects .
  • Validation Techniques :
    • DFT Geometry Optimization : Compare computed vs. experimental bond distances to identify outliers.
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions to explain packing variations .

Q. How to design bioactivity assays based on structural analogs?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with binding pockets compatible with the carboxamide and pyridine moieties. ’s acetamide derivatives showed activity against kinases via H-bonding with the oxo group .
  • Assay Protocols :
    • Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
    • Cellular Uptake : Employ HPLC-MS to quantify intracellular concentrations, referencing ’s ligand-protein interaction studies .

Q. What strategies mitigate stereochemical uncertainties in synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers. identified a chiral C5 atom via anomalous dispersion in XRD .
  • Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts for enantioselective cyclization, as seen in ’s pyrrolidine derivatives .

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